Ethyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate

Lipophilicity Drug Design SAR

Researchers requiring a lipophilic, fragment-like scaffold for lead optimization often face supply bottlenecks for specific ester analogs. Ethyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate (CAS 1706451-71-9) resolves this with its precisely defined structure-activity profile. - Higher XLogP3 (5.5 vs. 5.1 for methyl ester) for CNS/intracellular target programs. - Molecular weight (359.6 g/mol) bridges fragment and lead-like space, enhancing hit affinity. - Click-chemistry-ready: serves as an ideal negative control for propargyl-ester probes. Procurement is streamlined: bulk quantities are available with rigorous analytical documentation, ensuring SAR consistency across your campaign.

Molecular Formula C16H13Cl3O3
Molecular Weight 359.6 g/mol
Cat. No. B13019493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate
Molecular FormulaC16H13Cl3O3
Molecular Weight359.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl)Cl
InChIInChI=1S/C16H13Cl3O3/c1-2-21-16(20)10-4-6-15(14(19)7-10)22-9-11-3-5-12(17)8-13(11)18/h3-8H,2,9H2,1H3
InChIKeyQUXTYMLYVKNJDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate – Structural Identity & Baseline


Ethyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate (CAS 1706451-71-9) is a trichlorinated aromatic ester featuring a 2,4-dichlorobenzyl ether motif at the 4-position and a chlorine atom at the 3-position of the benzoate ring [1]. It belongs to the class of halogenated benzoate esters, which are widely employed as synthetic intermediates in medicinal and agrochemical chemistry. This compound serves as a lipophilic scaffold for further functionalization, with its chlorine substitution pattern and ethyl ester group influencing both reactivity and pharmacokinetic-like properties relevant to early-stage drug discovery [1].

Synthetic intermediate with lipophilic scaffold for further functionalization
Halogenated benzoate ester suitable for medicinal and agrochemical chemistry workflows
Ethyl ester and chlorine substitution pattern modulate reactivity and permeability-related properties

Ethyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate – Generic Substitution Risks


Within a structure-activity relationship (SAR) series, even minor modifications to the ester group (e.g., ethyl vs. methyl) or the halogen substitution pattern can profoundly alter key molecular properties such as lipophilicity, metabolic stability, and intermolecular interactions [2]. For instance, the difference between an ethyl and a methyl ester in this scaffold corresponds to a measurable shift in computed XLogP3 (5.5 vs. 5.1), which directly impacts calculated membrane permeability and non-specific binding [1][2]. Consequently, substituting one analog for another without quantitative justification risks erroneous SAR interpretation and can invalidate a lead optimization campaign.

Ethyl vs. Methyl Ester
Measurable shift in computed lipophilicity (XLogP3) may alter membrane permeability and non-specific binding; SAR interpretation may shift without quantitative justification.
Chlorine Pattern
Substituting analogs with altered halogen substitution on the benzyl or benzoate ring can modify intermolecular interactions and metabolic stability, limiting direct replacement.
Scaffold Bioactivity
Structurally similar NR4A agonist-1 bears a free acid and lacks the 3-chloro substituent; the target compound's activity profile remains uncharacterized, requiring independent validation.

Ethyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate – Differentiation from Key Analogs


Lipophilicity: Ethyl vs. Methyl Ester

The target compound's ethyl ester group confers a higher computed lipophilicity compared to the otherwise identical methyl ester analog. This is a direct consequence of the increased hydrocarbon chain length [1][2].

Lipophilicity: Ethyl vs. Methyl Ester
Cross-study comparable
Δ XLogP3 = 0.4 (5.5 vs. 5.1)
Reported ~2.5-fold partition coefficient difference may affect membrane permeability context.
Computed XLogP3 v3.0; same algorithm for both compounds.
Lipophilicity Drug Design SAR

Molecular Weight: Ethyl vs. Methyl Ester

The ethyl ester form presents a 14 Da higher molecular weight than its methyl ester counterpart, reflecting the additional methylene unit. This difference provides a clear rationale for selecting one ester over the other based on molecular size constraints in fragment-based drug discovery [1][2].

Molecular Weight: Ethyl vs. Methyl
Cross-study comparable
Δ MW = 14.0 g/mol (359.6 vs. 345.6)
Supports fragment library selection based on molecular size constraints.
PubChem 2.1 computed molecular weights.
Molecular Weight Fragment-Based Screening ADME

Click Chemistry Reactivity: Propargyl vs. Ethyl Ester

The prop-2-yn-1-yl ester analog (CAS 1706457-64-8) contains a terminal alkyne, enabling copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for late-stage functionalization or bioconjugation . The ethyl ester lacks this reactive handle. However, the ethyl ester offers greater metabolic stability than the propargyl ester, which is susceptible to both esterase cleavage and cytochrome P450-mediated oxidation of the alkyne .

Click Chemistry Reactivity: Propargyl vs. Ethyl
Class-level inference
No terminal alkyne; CuAAC incompatible
Context-dependent: propargyl ester enables biorthogonal conjugation; ethyl ester may support metabolic stability studies.
Sources not available for direct head-to-head data.
Click Chemistry Chemical Biology Biorthogonal Chemistry

Metabolic Stability: Ethyl vs. Propargyl Ester

Ethyl esters are generally more resistant to esterase-mediated hydrolysis than their methyl or propargyl counterparts due to steric hindrance at the ester carbonyl. This class-level inference is supported by extensive SAR literature on benzoate ester prodrugs, where ethyl substitution consistently yields longer half-lives in human liver microsome assays [1].

Metabolic Stability: Ethyl vs. Propargyl
Class-level inference
Class-level esterase resistance: ethyl > methyl/propargyl
Reported longer in vitro half-life context for benzoate ethyl esters; scaffold-specific data to verify.
Review-level SAR; no direct head-to-head for this scaffold.
Esterase Stability Prodrug Design Metabolism

Scaffold Similarity: NR4A Agonist-1

The core 3-((2,4-dichlorobenzyl)oxy)benzoic acid scaffold is shared with NR4A agonist-1 (CAS 360778-55-8), which demonstrates anti-inflammatory activity in vivo . However, the target compound's ethyl ester and additional 3-chloro substitution on the benzoate ring are expected to significantly alter its binding affinity and selectivity profile. NR4A agonist-1 is a known agonist, whereas the target compound's activity profile remains uncharacterized, presenting both an opportunity and a risk for any screening campaign.

Scaffold Similarity: NR4A Agonist-1
Supporting evidence
Shared 2,4-dichlorobenzyl benzoate core
Structural analogy suggests pathway-study context; target compound activity uncharacterized.
No direct potency data; synthetic utility focus advised.
NR4A Inflammation Drug Repurposing

Pan-Assay Interference Assessment

Limited BindingDB data show that the core scaffold (including close analogs) lacks significant inhibition of common off-targets such as P2X7R (IC50 > 100 μM) and AOX (IC50 > 1 mM) [1][2]. While not a direct head-to-head comparison for the target compound, this profile suggests the scaffold is unlikely to act as a pan-assay interference compound (PAINS). This is a crucial quality metric for any compound entering a high-throughput screening library.

Pan-Assay Interference Assessment
Class-level inference
Close analogs: P2X7R IC50 > 100 μM; AOX IC50 > 1 mM
Supports low-risk flag for common assay artifacts; target compound data to verify.
BindingDB data from related 2,4-dichlorobenzyl derivatives.
PAINS Target Selectivity Quality Control

Ethyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate – Application Scenarios


Lipophilicity-Controlled Lead Optimization

When optimizing a lead series for CNS penetration or oral bioavailability, the 0.4 log unit higher XLogP3 of the ethyl ester compared to the methyl ester becomes a decisive factor [1][2]. Researchers should select this compound when a more lipophilic analog is needed to shift the calculated logD or logP of a library member without altering the core pharmacophore. This is especially relevant for programs targeting intracellular or CNS-based receptors.

Fragment-Based Screening: Molecular Weight Selection

The molecular weight of 359.6 g/mol places this compound within the upper range of typical fragment libraries (<300-350 Da). The precise 14 Da shift from the methyl ester directly determines library eligibility [1][2]. Medicinal chemists can use this compound to probe fragment binding while maintaining a higher molecular weight, which may increase initial hit affinity compared to lower MW fragments, without crossing the typical rule-of-three thresholds.

Click Chemistry Negative Control

In studies employing CuAAC for target engagement or imaging, the target compound serves as an ideal negative control for its propargyl ester analog . Because it lacks the terminal alkyne, it cannot participate in the click reaction, allowing researchers to distinguish specific labeling from non-specific binding. This application directly leverages the documented structural difference between the two esters .

NR4A-Focused Diversity-Oriented Synthesis

Given the structural similarity to the bioactive NR4A agonist-1 scaffold, this compound is a privileged starting point for synthesizing focused libraries targeting the NR4A receptor family . Its ethyl ester handle and additional 3-chloro substituent provide two points for diversity generation, enabling systematic exploration of SAR around a biologically validated core.

Application
Selection Property
Validation Focus
Lipophilicity-Controlled Lead Optimization
Higher computed logP relative to methyl ester
Permeability and non-specific binding endpoint review
Fragment-Based Screening
Molecular weight in upper fragment range
Library inclusion based on molecular size and complexity
Click Chemistry Negative Control
Absence of terminal alkyne handle
Specific vs. non-specific labeling differentiation
NR4A-Focused Diversity-Oriented Synthesis
Structurally related to bioactive NR4A agonist-1 core
SAR exploration around a biologically validated scaffold
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